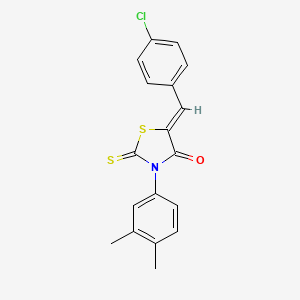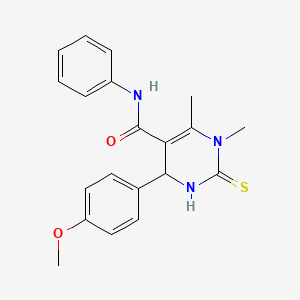![molecular formula C25H22BrNO2 B4963500 5-(5-bromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one CAS No. 251917-81-4](/img/structure/B4963500.png)
5-(5-bromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step chemical reactions, often including bromination and cyclization processes. For instance, a high-yielding one-pot reaction procedure has been developed for the synthesis of heterocyclic 5-aryl-7,8,13,14-tetrahydro-dibenzo[a,i]phenanthridine compounds, involving cooperative C-H...N and C-H...π bonded molecular dimers, indicating a slightly folded structure of central tricyclic phenanthridine due to half-chair conformation of alicyclic rings (Rathore et al., 2010).
Molecular Structure Analysis
The molecular structure of related phenanthridine compounds has been characterized by X-ray crystallography, revealing well-defined dimeric units in the crystals and demonstrating the importance of cooperative C-H...N and C-H...π interactions (Rathore et al., 2010). Such interactions are crucial for understanding the molecule's behavior in solid state and may influence its chemical reactivity and physical properties.
Chemical Reactions and Properties
Chemical reactions involving phenanthridine derivatives typically include bromination, Vilsmeier-Haack formylation, and cyclization steps. These reactions can lead to various substituted phenanthridines with potential biological and chemical applications. For example, bromination of related compounds has been explored to introduce bromo groups, which are key steps in further chemical modifications (Drewry & Scrowston, 1969).
Physical Properties Analysis
The physical properties of phenanthridine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of substituents. The cooperative bonding patterns observed in these molecules can affect their packing in the solid state, thereby influencing their physical properties (Rathore et al., 2010).
properties
IUPAC Name |
5-(5-bromo-2-hydroxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO2/c1-25(2)12-18-22-16-6-4-3-5-14(16)7-9-19(22)27-24(23(18)21(29)13-25)17-11-15(26)8-10-20(17)28/h3-11,24,27-28H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXIQRBEKIUKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C=CC(=C5)Br)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963431.png)
![N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B4963435.png)
![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)
![2-({1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4963456.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B4963461.png)
![methyl 2-{[3-(5-bromo-2-ethoxyphenyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4963463.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B4963468.png)

![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4963484.png)


![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4963497.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline](/img/structure/B4963527.png)